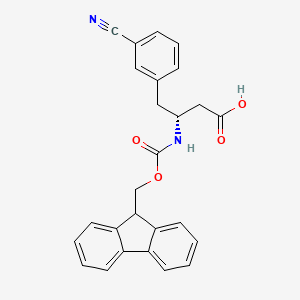

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid

Beschreibung

The compound “(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid” is a chiral Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure includes a butanoic acid backbone with an Fmoc group at the β-amino position and a 3-cyanophenyl substituent at the γ-carbon. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Eigenschaften

IUPAC Name |

(3R)-4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMKWCSZEZUIQG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142289 | |

| Record name | (βR)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-84-3 | |

| Record name | (βR)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid is a complex organic compound with potential therapeutic applications. Its structure incorporates a fluorenyl moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The chemical formula of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid is , with a molecular weight of approximately 415.49 g/mol. Its structural features include:

- Fluorenyl group : A polycyclic aromatic hydrocarbon that contributes to the compound's lipophilicity and potential biological interactions.

- Carbamate moiety : Implicated in various biological activities, including enzyme inhibition and antimicrobial properties.

Biological Activity Overview

The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds containing the fluorenyl structure exhibit significant antimicrobial properties. A study on related fluorenone derivatives demonstrated their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli . The substituents on the aryl moiety were found to influence the spectrum and intensity of antimicrobial activity, suggesting that structural modifications could enhance efficacy.

Anticancer Properties

Fluorenone derivatives have shown promise as anticancer agents. For instance, compounds derived from the fluorenone scaffold were reported to act as type I topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication . The introduction of specific alkyl groups has been linked to improved antiproliferative activity against cancer cell lines.

Anti-inflammatory Effects

Preliminary studies suggest that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid are still being elucidated. However, several key interactions have been identified:

- Enzyme Inhibition : The carbamate moiety may interact with various enzymes, leading to inhibition of critical biochemical pathways.

- Cellular Uptake : The lipophilic nature of the fluorenyl group enhances membrane permeability, facilitating cellular uptake and subsequent biological effects.

- Signal Transduction Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have explored the effects of similar compounds on biological systems:

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of fluorenone derivatives found that specific modifications resulted in enhanced inhibitory concentrations against resistant bacterial strains .

- Cytotoxicity Assays : Fluorenone derivatives were tested for cytotoxic effects on various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Notes:

- Steric Effects : The tert-butyl analog (CAS 401916-49-2) exhibits significant steric hindrance, which may reduce enzymatic degradation in vivo but complicate synthesis .

- Lipophilicity : Trifluoromethyl-substituted derivatives (e.g., CAS 269726-72-9) enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted peptides .

- Hazard Profiles: Compounds with nitro groups (e.g., CAS 269398-78-9) carry higher hazards (H302+H312: harmful if swallowed or in contact with skin) compared to non-electrophilic analogs like the tert-butyl variant .

Data Tables

Physical Properties Comparison

Hazard Comparison

| Compound | GHS Hazard Statements | Packing Group |

|---|---|---|

| 4-Nitrophenyl analog | H302+H312 (harmful if swallowed/in contact with skin) | III |

| tert-Butyl analog | No specific hazards listed | N/A |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid typically follows a two-step approach:

Synthesis or procurement of the chiral amino acid precursor:

The (R)-3-amino-4-(3-cyanophenyl)butanoic acid is either synthesized via asymmetric synthesis or obtained through chiral resolution methods. The stereochemistry is crucial for biological activity and peptide synthesis fidelity.Introduction of the Fmoc protecting group:

The amino group of the chiral amino acid is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, usually in an aqueous-organic biphasic system or in an organic solvent such as dioxane or tetrahydrofuran (THF) with a base like sodium bicarbonate or triethylamine.

Detailed Reaction Conditions

- Starting Material: (R)-3-amino-4-(3-cyanophenyl)butanoic acid

- Protecting Agent: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

- Solvent: Mixture of dioxane/water or THF/water

- Base: Sodium bicarbonate (NaHCO3) or triethylamine (TEA) to neutralize HCl formed and maintain basic pH

- Temperature: Typically 0–25 °C to avoid racemization and side reactions

- Reaction Time: 1–4 hours, monitored by TLC or HPLC for completion

- Workup: Acidification to precipitate the product, followed by filtration and recrystallization or chromatographic purification to obtain the pure Fmoc-protected amino acid.

Purification and Characterization

- The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or by preparative HPLC.

- Characterization includes melting point determination (~682.5 °C at 760 mmHg), NMR spectroscopy, mass spectrometry, and optical rotation to confirm stereochemistry and purity.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (R)-3-amino-4-(3-cyanophenyl)butanoic acid |

| Protecting Group Reagent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Solvent | Dioxane/water or THF/water |

| Base | Sodium bicarbonate or triethylamine |

| Temperature | 0–25 °C |

| Reaction Time | 1–4 hours |

| Purification Method | Recrystallization or preparative HPLC |

| Melting Point | 682.5 °C at 760 mmHg |

| Molecular Weight | 426.5 g/mol |

| Molecular Formula | C26H22N2O4 |

| Stereochemistry | (R)-configuration |

Q & A

Q. What are the standard synthetic routes for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid?

The synthesis typically involves sequential protection, coupling, and deprotection steps. The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced to protect the amino group during peptide synthesis. Key steps include:

- Fmoc Protection : Reacting the amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) .

- Coupling : Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to attach the 3-cyanophenyl moiety to the butanoic acid backbone .

- Deprotection : Removing the Fmoc group with 20% piperidine in DMF, a standard method for Fmoc cleavage . Purification is achieved via reverse-phase HPLC or flash chromatography.

Q. How is the stereochemical integrity of the (R)-configured center maintained during synthesis?

Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can preserve the R-configuration. Analytical techniques like chiral HPLC or polarimetry are used to confirm stereopurity .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

- ¹H/¹³C NMR : To verify backbone connectivity and substituent positions (e.g., aromatic protons from the 3-cyanophenyl group at δ 7.4–7.6 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation .

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and nitrile (C≡N) groups (~2200 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data arising from dynamic rotational isomerism be resolved?

Dynamic rotational isomerism in the Fmoc group or butanoic acid backbone can cause split signals. Strategies include:

- Variable Temperature (VT) NMR : To coalesce split peaks by increasing thermal energy .

- Computational Modeling : DFT (Density Functional Theory) calculations to predict low-energy conformers .

Q. What experimental design considerations are critical for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Fluorescent Labeling : Derivatives with tetrazolyl or naphthyl groups (e.g., Accela SY245474) enable tracking via fluorescence assays .

- Structure-Activity Relationship (SAR) : Modifying the 3-cyanophenyl group to assess electronic effects on binding affinity .

- Stability Testing : Evaluate pH-dependent hydrolysis of the Fmoc group in physiological buffers .

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact synthetic yield and purity?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (>85%) by enhancing kinetic control .

- Ultrasonication : Promotes homogenous mixing in heterogeneous reactions, minimizing by-products like diastereomers .

Q. What strategies mitigate decomposition during storage or handling?

- Storage : Keep in airtight containers at -20°C, away from light and moisture, to prevent Fmoc cleavage or nitrile hydrolysis .

- Incompatibility Avoidance : Exclude strong acids/bases to preserve the ester and amide bonds .

Methodological Challenges

Q. How can researchers optimize coupling efficiency when incorporating bulky substituents (e.g., 3-cyanophenyl)?

- Coupling Reagents : Replace EDC/HOBt with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for sterically hindered reactions .

- Solvent Choice : Use DCM (dichloromethane) instead of DMF to reduce side reactions .

Q. What analytical approaches validate the absence of toxic by-products in scaled-up synthesis?

- LC-MS/MS : Detects trace impurities (e.g., residual piperidine from Fmoc deprotection) .

- Ecotoxicity Assays : Assess environmental impact using Daphnia magna or algal growth inhibition tests .

Data Interpretation

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.